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molecular formula C9H11NO3 B373773 ETHYL 2-(2-OXOPYRIDIN-1-YL)ACETATE CAS No. 80056-43-5

ETHYL 2-(2-OXOPYRIDIN-1-YL)ACETATE

Cat. No. B373773
M. Wt: 181.19g/mol
InChI Key: IGYRYYXCNGAXIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05935977

Procedure details

2-Pyridone (4.76 g, 50 mmol) and ethyl bromoacetate (10.02 g, 60 mmol) were dissolved in acetone (100 ml). Potassium carbonate (8.28 g, 60 mmol) was added to the solution and the mixture was refluxed for two hours with stirring. After being cooled, insoluble substances were removed by filtration and the filtrate was evaporated to dryness. The residue was purified by silica gel column chromatography, to thereby obtain N-ethoxycarbonylmethyl-2-pyridone (7.60 g, yield 84%).
Quantity
4.76 g
Type
reactant
Reaction Step One
Quantity
10.02 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.28 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]1=[O:7].Br[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:13]([O:12][C:10]([CH2:9][N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]1=[O:7])=[O:11])[CH3:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
4.76 g
Type
reactant
Smiles
N1C(C=CC=C1)=O
Name
Quantity
10.02 g
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
8.28 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After being cooled
CUSTOM
Type
CUSTOM
Details
insoluble substances were removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)CN1C(C=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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